Non-ATP-Competitive JAK2 Inhibition: Resistance to ATP Competition vs. ATP-Mimetic Inhibitors
In vitro JAK2 kinase assays demonstrated that the inhibitory effect of AEG-41174 (LS-104) was not reversed by elevated ATP concentrations, contrasting with the behavior of ATP-competitive JAK2 inhibitors whose potency diminishes under high ATP conditions [1]. Instead, variation of the kinase substrate peptide concentration modulated the IC50 for LS-104, confirming a substrate-competitive, non-ATP-competitive mechanism [1].
| Evidence Dimension | Reversibility of kinase inhibition by excess ATP |
|---|---|
| Target Compound Data | LS-104 JAK2 inhibition not reversed by elevated ATP |
| Comparator Or Baseline | ATP-competitive JAK2 inhibitors (e.g., JAK Inhibitor I); potency reversed by excess ATP (class property) |
| Quantified Difference | Qualitative; non-ATP-competitive vs. ATP-competitive mode of binding |
| Conditions | In vitro JAK2 kinase assay with varying ATP and substrate peptide concentrations |
Why This Matters
For procurement, this mechanism implies LS-104 may retain efficacy in cellular contexts with high ATP levels where ATP-competitive inhibitors lose potency, a parameter critical for translational research in metabolically active tumor microenvironments.
- [1] Lipka DB, et al. LS104, a non-ATP-competitive small-molecule inhibitor of JAK2, is potently inducing apoptosis in JAK2V617F-positive cells. Mol Cancer Ther. 2008 May;7(5):1176-84. doi: 10.1158/1535-7163.MCT-07-2215. PMID: 18483305. View Source
